molecular formula C5H4BrNO4S2 B13203144 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B13203144
M. Wt: 286.1 g/mol
InChI Key: IFLPOMXIQVDNSC-UHFFFAOYSA-N
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Description

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4BrNO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonation and carboxylation reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the bromine and sulfonamide groups.

    5-Bromoindole-2-carboxylic acid: Similar in having a bromine and carboxylic acid group but differs in the core structure (indole vs. thiophene).

    4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid: Another brominated thiophene derivative with additional functional groups

Uniqueness: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is unique due to its combination of bromine, sulfonamide, and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-bromo-5-sulfamoylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLPOMXIQVDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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